N,N'-Bis(tert-butoxycarbonyl)-L-cystine, or (Boc-Cys-OH)2, is the disulfide-linked dimer of L-cysteine with its two amino groups protected by acid-labile Boc groups. Its primary value lies in its function as a single, stable building block for introducing a pre-formed, symmetrical disulfide bond into peptides and other complex molecules, particularly within Boc-based solid-phase peptide synthesis (SPPS) workflows. A critical procurement-relevant property is its solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which distinguishes it from the highly insoluble parent compound, L-cystine.
Direct substitution of (Boc-Cys-OH)2 with seemingly similar alternatives introduces significant process failures. Using unprotected L-cystine is often non-viable due to its extremely low solubility at neutral pH and in the organic solvents required for synthesis, where it can precipitate at concentrations above 1 mM. Replacing the dimer with a monomeric equivalent, such as Boc-Cys-OH or its thiol-protected variants (e.g., Boc-Cys(Trt)-OH), shifts the burden of disulfide bond formation to the user. This necessitates an additional, often low-yielding oxidation step that complicates the overall process, increases the risk of side-reactions like oligomerization, and requires extensive purification, thereby compromising final yield and reproducibility.
Procuring (Boc-Cys-OH)2 allows for the direct incorporation of a disulfide bridge, bypassing the entire downstream process of thiol deprotection and oxidation required when using monomeric, S-protected cysteine (e.g., Boc-Cys(Trt)-OH). The alternative—forming the disulfide bond post-synthesis—involves additional steps, reagents (e.g., iodine, potassium ferricyanide), and extensive purification to remove byproducts and oligomers, which collectively reduce overall process efficiency and yield.
| Evidence Dimension | Process Workflow Complexity |
| Target Compound Data | Single-step incorporation of disulfide bond during synthesis. |
| Comparator Or Baseline | Multi-step post-synthetic workflow: 1) Cleavage/deprotection of linear peptide, 2) Oxidation reaction in dilute solution, 3) Purification of cyclic monomer from oligomers. |
| Quantified Difference | Reduces workflow by at least two major unit operations (oxidation and subsequent complex purification). |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) for disulfide-bridged peptides. |
This simplification reduces labor, reagent costs, and failure risk, directly improving the economics and reliability of synthesizing symmetrical disulfide-containing molecules.
Unlike its parent compound L-cystine, which is notoriously insoluble at neutral pH and in many organic solvents, (Boc-Cys-OH)2 is documented as soluble in dichloromethane (DCM) and dimethylformamide (DMF). The low solubility of L-cystine (precipitates at >1 mM at neutral pH) makes it unsuitable as a precursor in most organic synthesis and difficult to handle in concentrated stock solutions. The lipophilic Boc groups on (Boc-Cys-OH)2 overcome this critical handling and processability barrier.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in common organic solvents (DCM, DMF). |
| Comparator Or Baseline | L-Cystine: Exhibits low solubility at neutral pH, with precipitation risk at concentrations >1 mM. |
| Quantified Difference | Qualitatively high solubility vs. quantitatively limited solubility, enabling its use in standard organic reaction conditions. |
| Conditions | Typical laboratory conditions for chemical synthesis and stock solution preparation. |
Improved solubility allows for homogeneous reaction conditions, easier handling, and compatibility with standard synthesis protocols, avoiding process failures caused by precursor precipitation.
When used as a building block for symmetrical molecules (e.g., homodimeric peptides, linkers), (Boc-Cys-OH)2 guarantees the 1:1 stoichiometry and correct disulfide connectivity in a single coupling step. The alternative, coupling two separate monomeric cysteine residues and then inducing oxidation, risks incomplete reaction and the formation of intermolecular oligomers, which complicates purification and reduces the yield of the desired product. This compound is therefore a key enabling reagent for the efficient and reproducible synthesis of symmetrical disulfide-containing structures.
| Evidence Dimension | Reaction Selectivity |
| Target Compound Data | Guarantees intramolecular disulfide bond within the coupled unit. |
| Comparator Or Baseline | Oxidation of two separate cysteine residues, which can lead to a mixture of desired intramolecular product and undesired intermolecular oligomers. |
| Quantified Difference | Significantly higher selectivity for the desired symmetrical product, leading to cleaner crude material and higher isolated yields. |
| Conditions | Synthesis of symmetrical molecules containing a disulfide bridge. |
This ensures higher batch-to-batch reproducibility and simplifies purification, which is critical for both research-scale and process-scale manufacturing.
This compound is the precursor of choice for constructing symmetrical cyclic peptides or dimeric structures in Boc-based SPPS. Its use as a single building block eliminates the need for a separate, often problematic, on-resin or solution-phase oxidation step, leading to higher purity of the crude product and simplifying the overall synthetic workflow.
The enhanced solubility of (Boc-Cys-OH)2 in organic solvents makes it a superior starting material over unprotected L-cystine for creating redox-responsive polymers, hydrogels, or bioconjugates. Its processability allows for homogeneous reaction conditions, which is critical for achieving well-defined material properties and reliable conjugation efficiencies.
As a soluble disulfide, this compound can serve as a precursor for forming SAMs on gold substrates. The Boc protecting groups enhance solubility in deposition solvents and can be removed post-assembly under acidic conditions, providing a controlled method for anchoring cysteine-based molecules to surfaces for applications in biosensors and electronics.